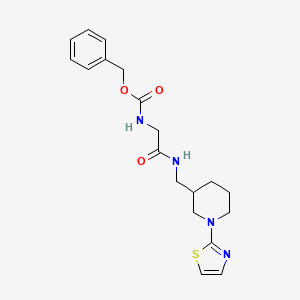
Benzyl (2-oxo-2-(((1-(thiazol-2-yl)piperidin-3-yl)methyl)amino)ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Benzyl (2-oxo-2-(((1-(thiazol-2-yl)piperidin-3-yl)methyl)amino)ethyl)carbamate” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds .
Synthesis Analysis
The synthesis of similar compounds involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
The compound has been evaluated for its growth inhibitory activities toward Pseudomonas aeruginosa . Three compounds showed promising quorum-sensing inhibitors .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Properties
Benzyl (2-oxo-2-(((1-(thiazol-2-yl)piperidin-3-yl)methyl)amino)ethyl)carbamate and its derivatives have been synthesized and studied for their biological properties. For example, ethyl 2-aminobenzo[d]thiazole-6-carboxylate reacted with piperidine and other compounds, leading to derivatives with significant antibacterial and antifungal activities. The chemical structures were confirmed using spectral data and techniques like NMR, IR, and LC-MS, and the compounds' photoluminescence spectra were studied to understand their optical properties (Shafi et al., 2021).
Design and Synthesis for Antituberculosis Activity
Derivatives of this compound have been designed and synthesized to act as inhibitors against Mycobacterium tuberculosis. These compounds were evaluated for their in vitro Mycobacterium smegmatis GyrB ATPase assay, DNA gyrase supercoiling assay, antituberculosis activity, and cytotoxicity. One compound showed promising results in all tests, highlighting its potential in tuberculosis treatment (Jeankumar et al., 2013).
Synthesis and Antimicrobial Activity
The synthesis of various benzyl carbamate derivatives has been explored, with a focus on their antimicrobial properties. For instance, certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives were synthesized and tested for their antineoplastic and antifilarial activities. These compounds showed significant growth inhibition in L1210 cells and in vivo antifilarial activity against various parasites (Ram et al., 1992).
Antimicrobial Studies of Pyridine Derivatives
The synthesis of benzothiazole and benzimidazole carbamates, which are structurally related to this compound, has been carried out. These compounds were evaluated for their antibacterial and antifungal activities, showing variable and modest efficacy against tested bacterial and fungal strains (Patel et al., 2011).
Synthesis and Bioactivity of Oxime Carbamate Derivatives
Novel piperidin-4-one oxime carbamates, related to the chemical structure of interest, were synthesized and tested for their antimicrobial activity. The compounds, especially those containing the heteroaromatic thiazole ring, exhibited outstanding antimicrobial effectiveness against various bacterial and fungal types (Sivakumar et al., 2017).
Wirkmechanismus
Target of action
The compound contains a thiazole ring, which is a common structure in many biologically active compounds . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs . Therefore, the targets could be diverse depending on the specific functional groups attached to the thiazole ring.
Eigenschaften
IUPAC Name |
benzyl N-[2-oxo-2-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methylamino]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c24-17(12-22-19(25)26-14-15-5-2-1-3-6-15)21-11-16-7-4-9-23(13-16)18-20-8-10-27-18/h1-3,5-6,8,10,16H,4,7,9,11-14H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBMMIPJHQXFLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CNC(=O)CNC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
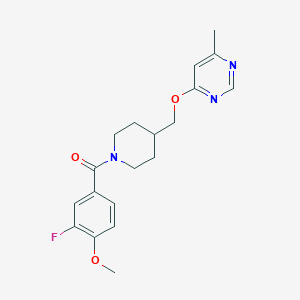
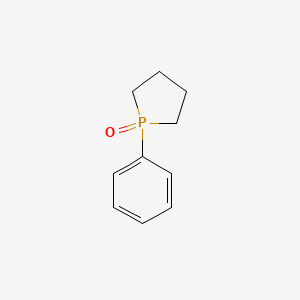
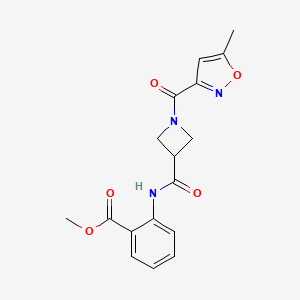
![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2961865.png)
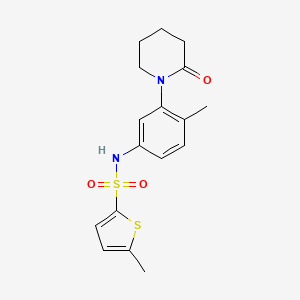
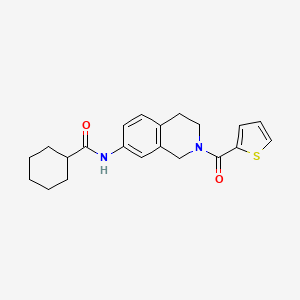

![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(pyridin-3-yl)ethanone](/img/structure/B2961870.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2961873.png)
![1-[(2-Chloro-4-fluoropyridin-3-yl)sulfonyl]-4-[(3-fluoro-4-methoxyphenyl)methyl]piperazine](/img/structure/B2961876.png)
![8-ethoxy-5-(2-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2961877.png)
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2961879.png)
![N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2961883.png)
